molecular formula C10H11ClN4O B13867582 3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one

3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one

Cat. No.: B13867582
M. Wt: 238.67 g/mol
InChI Key: SYLGFLKZPJVAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one is an organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridazinone Ring: The pyridazinone ring can be formed by cyclization of a suitable hydrazine derivative with a dicarbonyl compound.

    Chloromethylation: The final step involves the chloromethylation of the pyridazinone ring, which can be achieved using chloromethyl methyl ether or similar reagents under acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially forming dihydropyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloromethyl site.

Scientific Research Applications

Chemistry

In chemistry, 3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for various chemical modifications.

Biology

Biologically, pyridazinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one
  • 3-(Chloromethyl)-1-(1-ethylpyrazol-3-yl)pyridazin-4-one
  • 3-(Bromomethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one

Uniqueness

3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloromethyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

3-(chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one

InChI

InChI=1S/C10H11ClN4O/c1-2-14-7-8(6-12-14)15-4-3-10(16)9(5-11)13-15/h3-4,6-7H,2,5H2,1H3

InChI Key

SYLGFLKZPJVAMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)N2C=CC(=O)C(=N2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.